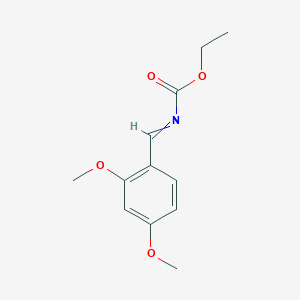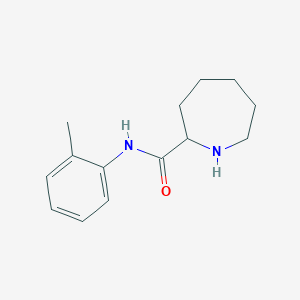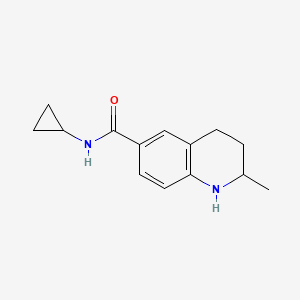
N-Cyclopropyl-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropyl-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is a synthetic compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a cyclopropyl group, a methyl group, and a carboxamide group attached to the tetrahydroquinoline core.
Preparation Methods
The synthesis of N-Cyclopropyl-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide typically involves the hydrogenation of quinaldine to produce 2-methyltetrahydroquinoline . This intermediate can then be further functionalized to introduce the cyclopropyl and carboxamide groups. The reaction conditions often involve the use of catalysts such as palladium or platinum and hydrogen gas under high pressure . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-Cyclopropyl-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-Cyclopropyl-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide can be compared with other similar compounds, such as:
2-Methyl-1,2,3,4-tetrahydroquinoline: This compound lacks the cyclopropyl and carboxamide groups but shares the tetrahydroquinoline core.
1,2,3,4-Tetrahydroisoquinoline: Another related compound with a similar core structure but different substituents.
Quinoline derivatives: These compounds have a fully aromatic quinoline core and exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
N-cyclopropyl-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide |
InChI |
InChI=1S/C14H18N2O/c1-9-2-3-10-8-11(4-7-13(10)15-9)14(17)16-12-5-6-12/h4,7-9,12,15H,2-3,5-6H2,1H3,(H,16,17) |
InChI Key |
JOCABGIGSWPXNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1)C=CC(=C2)C(=O)NC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


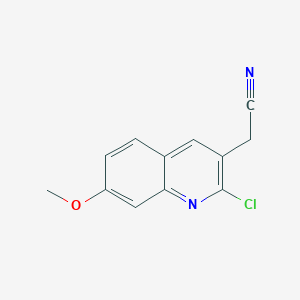
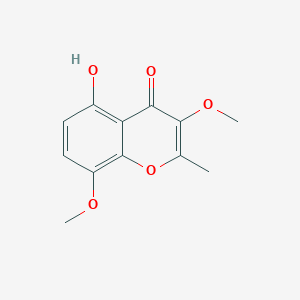

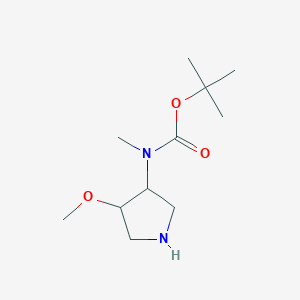
![4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl-](/img/structure/B11874225.png)

![[(5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid](/img/structure/B11874230.png)


![7-Methoxy-2-(methoxymethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B11874255.png)
![8-Bromo-4-chloropyrrolo[1,2-A]pyrazine](/img/structure/B11874258.png)
